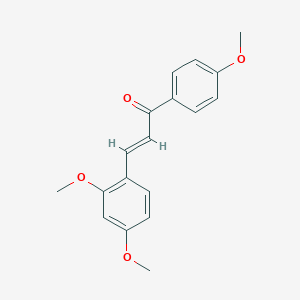

2,4,4'-Trimethoxychalcone

Vue d'ensemble

Description

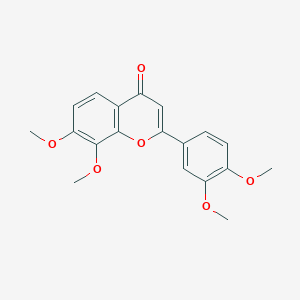

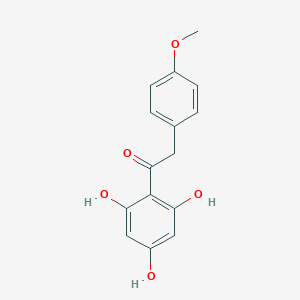

2,4,4’-Trimethoxychalcone is a chemical compound with the molecular formula C18H18O4 . It is a type of chalcone, a class of compounds that are precursors to flavonoids, which are common in plants and play significant roles in plant physiology .

Synthesis Analysis

Chalcones like 2,4,4’-Trimethoxychalcone can be synthesized using various methods. One approach involves the hybridization of 1-(2,4,6-trimethoxyphenyl)butan-1-one with chalcone . Another method uses bases such as sodium hydride (NaH) and lithium bis(trimethylsilyl)amide (LiHMDS) in the aldol condensation .

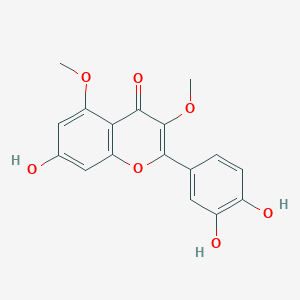

Molecular Structure Analysis

The molecular structure of 2,4,4’-Trimethoxychalcone consists of two aromatic rings connected by a three-carbon α,β unsaturated carbonyl bridge . The compound has a molecular weight of 298.3 g/mol .

Chemical Reactions Analysis

Chalcones, including 2,4,4’-Trimethoxychalcone, have been found to exhibit a broad range of biological activities, which can be attributed to their ability to undergo various chemical reactions . For instance, they can inhibit COX-1 and COX-2 enzymes .

Physical And Chemical Properties Analysis

2,4,4’-Trimethoxychalcone has a molecular weight of 298.3 g/mol, a XLogP3-AA of 3.6, and it does not have any hydrogen bond donors but has four hydrogen bond acceptors . It also has six rotatable bonds .

Applications De Recherche Scientifique

Summary of the Application

2,4,4’-Trimethoxychalcone, along with other natural chalcones, has been studied for its Aggregation-Induced Emission Enhancement (AIEE) characteristics . This involves investigating the spectroscopic and structural features of these chalcones, particularly their fluorescence behavior in aggregate form in solution and in a solid state .

Methods of Application

The methods used include UV–vis , fluorescence spectroscopy , scanning electron microscopy (SEM) , and single-crystal X-ray diffraction (XRD) . These techniques were used to study the chalcones in both solution and solid states .

Results or Outcomes

The results of the spectroscopic analyses conducted in solvent media confirmed that two of the tested chalcones exhibited effective AIEE behavior . Moreover, all studied compounds were tested for their promising antioxidant activities .

2. Synthesis of Other Compounds

Summary of the Application

2,4,4’-Trimethoxychalcone can be used as a starting material to synthesize other organic compounds .

Methods of Application

The specific methods of synthesis would depend on the target compound. For example, it can be used to synthesize 2′,2”′-dihydroxy-4,4′,4′′,4”′,6′,6′′′-hexamethoxy [5′,5′′′]bichalcone and 3′-bromo-4,4′,6′-trimethoxy-2′-hydroxychalcone .

Results or Outcomes

The outcomes of these syntheses are the desired target compounds .

3. Antioxidant Activity

Summary of the Application

2,4,4’-Trimethoxychalcone, along with other natural chalcones, has been studied for its promising antioxidant activities .

Methods of Application

The antioxidant activity was tested using 1,1-diphenyl-2-picrylhydrazyl as a free-radical scavenging reagent .

Results or Outcomes

The results confirmed that 2,4,4’-Trimethoxychalcone exhibited promising antioxidant activities .

4. Anti-neurodegenerative Agents

Summary of the Application

2,4,4’-Trimethoxychalcone has been studied for its potential anti-neurodegenerative effects .

Methods of Application

The anti-neurodegenerative activity was tested by evaluating the ability of 2,4,4’-Trimethoxychalcone to act as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors .

Results or Outcomes

The results suggested that 2,4,4’-Trimethoxychalcone could potentially act as an anti-neurodegenerative agent .

5. Antibacterial Activity

Summary of the Application

2,4,4’-Trimethoxychalcone has been studied for its potential antibacterial effects .

Methods of Application

The antibacterial activity was tested by evaluating the ability of 2,4,4’-Trimethoxychalcone to inhibit bacterial growth .

Results or Outcomes

The results suggested that 2,4,4’-Trimethoxychalcone could potentially act as an antibacterial agent .

6. Antitumor Activity

Summary of the Application

2,4,4’-Trimethoxychalcone has been studied for its potential antitumor effects .

Methods of Application

The antitumor activity was tested by evaluating the ability of 2,4,4’-Trimethoxychalcone to inhibit tumor cell growth .

Results or Outcomes

The results suggested that 2,4,4’-Trimethoxychalcone could potentially act as an antitumor agent .

Orientations Futures

Chalcones, including 2,4,4’-Trimethoxychalcone, have shown promising potential in various fields, including as antidiabetic, anticancer, anti-inflammatory, antimicrobial, antioxidant, antiparasitic, psychoactive, and neuroprotective agents . Further studies are needed to elucidate their structure-activity relationships, toxicity concerns, cellular basis of mode of action, and interactions with other molecules .

Propriétés

IUPAC Name |

(E)-3-(2,4-dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O4/c1-20-15-8-4-13(5-9-15)17(19)11-7-14-6-10-16(21-2)12-18(14)22-3/h4-12H,1-3H3/b11-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QASJJCFLWLUQLE-YRNVUSSQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C=CC2=C(C=C(C=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(=O)/C=C/C2=C(C=C(C=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4,4'-Trimethoxychalcone | |

CAS RN |

18493-34-0 | |

| Record name | 2,4,4'-trimethoxychalcone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.511 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2R,3R)-5,7-dihydroxy-2-[3,4,5-trihydroxy-6-oxo-8-[(2R,3R)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]benzo[7]annulen-2-yl]-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B192531.png)